Cas no 81398-30-3 (2''-O-alpha-L-Rhamnopyranoside-Orientin+)

81398-30-3 structure
Nombre del producto:2''-O-alpha-L-Rhamnopyranoside-Orientin+
2''-O-alpha-L-Rhamnopyranoside-Orientin+ Propiedades químicas y físicas
Nombre e identificación
-
- 2''-O-alpha-L-Rhamnopyranoside-Orientin+
- 8-[2-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one (ACI)
- 2′-Rhamnosyl-orientin
- 2′′-O-Rhamnosylorientin
- Luteolin 8-C-neohesperidoside
- Orientin 2′′-O-rhamnoside
- DTXSID901312108
- 8-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- 4H-1-Benzopyran-4-one, 8-[2-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-
- Orientin 2''-O-rhamnoside
- 81398-30-3
- AKOS040762726
- CHEBI:183010
- Orientin 2''-rhamnoside
- 8-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- 8-[(2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- 8-((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- 8-((2S,4S,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-((2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
- Orientin 2a(2)a(2)-O-rhamnoside
-
- Renchi: 1S/C27H30O15/c1-8-19(34)21(36)23(38)27(39-8)42-26-22(37)20(35)16(7-28)41-25(26)18-13(32)5-12(31)17-14(33)6-15(40-24(17)18)9-2-3-10(29)11(30)4-9/h2-6,8,16,19-23,25-32,34-38H,7H2,1H3/t8-,16+,19-,20+,21+,22-,23+,25-,26+,27-/m0/s1
- Clave inchi: TVSBSLGTNMNUBC-ZDBFMITKSA-N
- Sonrisas: OC1C=C(O)C2C(C=C(C3C=CC(O)=C(O)C=3)OC=2C=1[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O[C@@H]1O[C@@H](C)[C@H](O)[C@@H](O)[C@H]1O)=O
Atributos calculados
- Calidad precisa: 594.15847025g/mol
- Masa isotópica única: 594.15847025g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 10
- Recuento de receptores de enlace de hidrógeno: 15
- Recuento de átomos pesados: 42
- Cuenta de enlace giratorio: 5
- Complejidad: 995
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 10
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: -1.2
- Superficie del Polo topológico: 256Ų
2''-O-alpha-L-Rhamnopyranoside-Orientin+ Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
2''-O-alpha-L-Rhamnopyranoside-Orientin+ PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN5525-1 mL * 10 mM (in DMSO) |
Orientin 2''-O-rhamnoside |
81398-30-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5650 | 2023-09-15 | |
TargetMol Chemicals | TN5525-1 ml * 10 mm |
Orientin 2''-O-rhamnoside |
81398-30-3 | 1 ml * 10 mm |
¥ 5650 | 2024-07-19 | ||
TargetMol Chemicals | TN5525-5 mg |
Orientin 2''-O-rhamnoside |
81398-30-3 | 98% | 5mg |
¥ 3,710 | 2023-07-10 | |
TargetMol Chemicals | TN5525-5mg |
Orientin 2''-O-rhamnoside |
81398-30-3 | 5mg |
¥ 3710 | 2024-07-19 |
2''-O-alpha-L-Rhamnopyranoside-Orientin+ Literatura relevante
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
81398-30-3 (2''-O-alpha-L-Rhamnopyranoside-Orientin+) Productos relacionados
- 1076-77-3(3-O-Tolylaminopropionitrile)
- 871307-78-7(5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole)
- 723738-45-2(dimethyl5-{[(4-phenyl-1-piperazinyl)acetyl]amino}isophthalate)
- 2138180-72-8(2,2-Difluoro-3-[(3-hydroxy-3-methylbutyl)amino]propanoic acid)
- 1061-54-7(Spirost-5-en-3-ol,acetate, (3b,25R)-)
- 89693-76-5(2-Pyridinecarboxaldehyde, 5-amino-6-methyl-)
- 2091727-90-9(5-chloro-2-1-hydroxy-2-(methylamino)ethylphenol)
- 338759-55-0(4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol)
- 2229654-81-1(4-2-(4-fluorophenyl)ethenyloxane-2,6-dione)
- 329267-09-6(N'-hHydroxy-2-4-(4-methylphenyl)-1,3-thiazol-2-ylethanimidamide)
Proveedores recomendados
Heyuan Broad Spectrum Biotechnology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Xiamen PinR Bio-tech Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Proveedor de China
Lote

Amadis Chemical Company Limited
Miembros de la medalla de oro
Proveedor de China
Reactivos

Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
